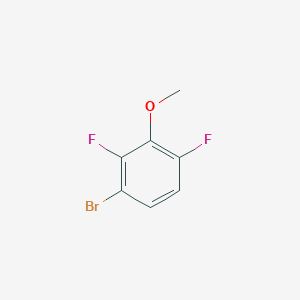

1-Bromo-2,4-difluoro-3-methoxybenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZFRZJZNMBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593198 | |

| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221221-00-7 | |

| Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2,4 Difluoro 3 Methoxybenzene and Its Precursors

Strategies for Introducing the Methoxy (B1213986) Group

The incorporation of a methoxy group onto a difluorinated aromatic ring is a critical step in the synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a methoxide source displaces a suitable leaving group, often a fluoride (B91410) ion, on an activated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Difluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, such as methoxide, onto electron-deficient aromatic rings. mdpi.com In the context of synthesizing this compound, a plausible precursor is a trifluorinated benzene (B151609) derivative. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack. mdpi.comnih.gov

The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels a leaving group, typically a fluoride ion, to yield the methoxy-substituted product. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. For instance, in polyfluoroarenes, substitution often occurs at the para-position relative to an activating group. mdpi.com

A general representation of this SNAr reaction is the treatment of a polyfluorinated benzene ring with a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent like N,N-dimethylformamide (DMF) or methanol. nih.gov

Table 1: Illustrative SNAr Reaction for Methoxylation

| Precursor | Reagent | Solvent | Product |

| 1,2,4-Trifluorobenzene | Sodium Methoxide | DMF | Isomeric Methoxy-difluorobenzenes |

Note: The specific isomer distribution would depend on the reaction conditions and the inherent reactivity of the precursor.

Methoxylation Reactions with Metal Alkoxides

Metal alkoxides, particularly sodium methoxide, are the most common reagents for introducing a methoxy group onto an aromatic ring via SNAr. The choice of the metal cation and the solvent can influence the reactivity and selectivity of the reaction. While sodium methoxide is widely used, other metal alkoxides can also be employed. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. nih.gov

Bromination Techniques for Selective Introduction

The introduction of a bromine atom at a specific position on the difluoro-methoxy-substituted benzene ring is another crucial transformation. This is generally achieved through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions dictates the regioselectivity of the bromination.

Regioselective Bromination of Difluoroanisole Derivatives

The regioselective bromination of difluoroanisole derivatives is a key step to install the bromine atom at the desired position. The directing effects of the existing substituents (two fluorine atoms and one methoxy group) play a critical role. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, determines the position of bromination.

For a precursor such as 2,4-difluoroanisole, electrophilic bromination would be expected to occur at the position para to the strongly activating methoxy group. Common brominating agents for such transformations include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in a suitable solvent. nih.gov

Bromination of Difluoromethoxy-Substituted Precursors

The direct bromination of a difluoromethoxy-substituted precursor is the final step in one potential synthetic route. The starting material would be a difluoroanisole. The challenge lies in achieving the desired regioselectivity to obtain the this compound isomer. The directing effects of the methoxy and fluoro groups must be carefully considered to predict and control the outcome of the bromination reaction.

For instance, the bromination of 2,6-difluoroaniline with bromine in glacial acetic acid has been shown to yield 4-bromo-2,6-difluoroaniline with high regioselectivity, demonstrating the powerful directing effect of the amino group to the para position. smolecule.comchemicalbook.com While not a direct precursor, this highlights the principles of regiocontrol in electrophilic aromatic substitution on fluorinated systems.

Table 2: Examples of Regioselective Bromination

| Substrate | Brominating Agent | Solvent | Major Product |

| 2,6-Difluoroaniline | Bromine | Acetic Acid | 4-Bromo-2,6-difluoroaniline |

| Anisole | N-Bromosuccinimide | Acetonitrile | p-Bromoanisole |

Fluorination Methods for Aromatic Systems

The synthesis of the necessary difluorinated precursors often relies on established fluorination methodologies for aromatic systems. These methods can involve either nucleophilic or electrophilic fluorination strategies, or the introduction of fluorine via diazotization-fluorination sequences (Balz-Schiemann reaction).

The Balz-Schiemann reaction, for example, involves the conversion of an aromatic amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to introduce a fluorine atom. orgsyn.org This method is a classic and reliable way to introduce fluorine onto an aromatic ring.

Modern fluorination methods also include the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org For instance, aryl magnesium reagents, prepared from the corresponding bromides or iodides, can react with NFSI to yield the fluorinated aromatic compounds. organic-chemistry.org

Strategies for Polyfluorinated Aromatic Ring Formation

The formation of polyfluorinated aromatic rings is a foundational step in the synthesis of complex fluorinated molecules. researchgate.net Various methods have been developed to introduce multiple fluorine atoms onto an aromatic scaffold.

One classical approach is the Balz-Schiemann reaction , which is particularly useful for introducing a single fluorine atom but can be adapted for multiple substitutions through sequential steps. google.com However, this method can be limited for producing polyfluorinated systems. More direct methods are often preferred.

Electrophilic fluorination using powerful fluorinating agents can introduce fluorine atoms directly onto an aromatic ring. However, the extreme reactivity of reagents like elemental fluorine (F₂) makes controlling the reaction difficult and often leads to a mixture of products, including addition rather than substitution compounds. google.comuobabylon.edu.iq Milder and more selective electrophilic fluorinating reagents have been developed to address these challenges.

A significant strategy involves the use of transition metal fluorides, such as CoF₃, which can result in addition and saturation of the aromatic ring, necessitating a subsequent rearomatization step. google.com This method is often limited to the synthesis of highly or perhalogenated aromatics. google.com Modern approaches focus on greener and more efficient syntheses, employing photochemical and electrochemical strategies to create perfluoroalkylated aromatic structures. researchgate.net

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions are a cornerstone of industrial aromatic fluorine chemistry. This method involves the substitution of other halogens (typically chlorine or bromine) with fluorine. The process is particularly effective for aromatic systems that are activated towards nucleophilic attack. google.com

The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source. google.com The efficiency of the Halex reaction can be significantly influenced by the substrate, reaction conditions, and the presence of catalysts. For non-activated aromatic rings, the reaction can be sluggish and require harsh conditions. google.com To overcome these limitations, catalysts such as aminophosphonium salts have been introduced, which allow the reactions to proceed under milder conditions and with improved yields. google.com

For instance, the use of tetrakis(diethylamino)phosphonium bromide as a catalyst in the fluorination of hexachlorobenzene has been shown to dramatically increase product yields. google.com These reactions are often carried out in aprotic polar solvents or by dry mixing the reactants and heating them. google.com

Table 1: Comparison of Catalyzed vs. Uncatalyzed Halogen Exchange

| Feature | Uncatalyzed Reaction | Aminophosphonium-Catalyzed Reaction |

|---|---|---|

| Reaction Conditions | Harsher (e.g., higher temperatures) | Milder |

| Substrate Scope | Often limited to activated aromatics | Applicable to non-activated aromatics |

| Fluoride Source | Larger excess of alkali metal fluoride required | Smaller excess of alkali metal fluoride |

| Product Yield | Lower | Significantly Increased |

Palladium-Catalyzed Cross-Coupling Precursor Syntheses

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex aryl building blocks that can serve as precursors to this compound. nih.gov

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions. acs.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the general environmental benignity of the boron reagents. nih.govacs.org

In the context of synthesizing precursors, a suitably substituted arylboronic acid could be coupled with a polyhalogenated benzene ring, or vice versa. For example, a difluoromethoxy-substituted boronic acid could be coupled with a brominated aromatic partner. The choice of catalyst, particularly the ligand, is crucial for achieving high yields. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have been shown to be exceptionally effective, even at very low catalyst loadings. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂dba₃ | Facilitates oxidative addition and reductive elimination |

| Ligand | SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Arylboronic acid, Arylboronic ester (pinacol) | Organometallic nucleophile |

| Electrophile | Aryl bromide, Aryl iodide, Aryl triflate | Organometallic electrophile |

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

The Kumada cross-coupling reaction was the first transition-metal-catalyzed cross-coupling reaction to be developed. organic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the organometallic nucleophile, which couples with an organohalide under nickel or palladium catalysis. organic-chemistry.org

This method is advantageous due to the direct use of readily prepared Grignard reagents. organic-chemistry.org However, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., acidic protons). Therefore, its use in synthesizing highly functionalized precursors for this compound would require careful substrate design and protection strategies. The Kumada coupling is particularly effective for creating unsymmetrical biaryls from aryl halides and aryl Grignard reagents. organic-chemistry.orgmdpi.com

Lithiation and Halogen-Lithium Exchange for Functionalization

Directed ortho-lithiation and halogen-lithium exchange are powerful techniques for the regioselective functionalization of aromatic rings. ias.ac.in These methods generate highly reactive aryllithium intermediates that can be trapped with various electrophiles to introduce a wide range of substituents.

Halogen-lithium exchange is a particularly valuable reaction for creating aryllithium species that are not accessible through direct deprotonation (lithiation). ias.ac.in The reaction typically involves treating an aryl halide (most commonly a bromide or iodide) with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. nih.govmdpi.com The exchange is generally very fast, even at temperatures like -78 °C. mdpi.com This method allows for the introduction of lithium at the specific position formerly occupied by the halogen, providing excellent regiocontrol. ias.ac.in

For a precursor to this compound, one could envision a scenario where a dibromo-difluoro-methoxybenzene species undergoes selective halogen-lithium exchange at one of the bromine positions, followed by quenching with an electrophile. However, the presence of other reactive groups must be considered, as alkyllithium reagents can also react with acidic protons or other functional groups. uni-muenchen.de The choice of solvent and temperature is critical to minimize side reactions. nih.gov

Table 3: Reactivity in Halogen-Lithium Exchange

| Halogen | Typical Reagent | Relative Rate |

|---|---|---|

| Iodine | n-BuLi, t-BuLi | Fastest |

| Bromine | n-BuLi, t-BuLi | Fast |

| Chlorine | n-BuLi, s-BuLi | Slower |

Chemical Reactivity and Transformation Studies of 1 Bromo 2,4 Difluoro 3 Methoxybenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of these reactions on a substituted benzene (B151609), such as 1-Bromo-2,4-difluoro-3-methoxybenzene, is dictated by the electronic properties of the existing substituents. The interplay of inductive and resonance effects of the bromine, fluorine, and methoxy (B1213986) groups determines the position of attack for incoming electrophiles.

The substituents on the ring—methoxy, fluoro, and bromo—exhibit distinct electronic influences that either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its potent positive mesomeric effect (+M), which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. nih.govlibretexts.org This effect outweighs its negative inductive effect (-I). Conversely, halogens like fluorine and bromine are deactivating groups because their strong -I effect withdraws electron density from the ring. However, they are also ortho, para-directors because their +M effect, while weaker than their -I effect, can stabilize the arenium ion intermediate when the attack occurs at these positions. libretexts.org

| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | Moderate | Strong | Activating | ortho, para |

| -F | Strong | Weak | Deactivating | ortho, para |

| -Br | Strong | Weak | Deactivating | ortho, para |

This table summarizes the directing and reactivity effects of the substituents present on the this compound ring.

Nitration is a classic example of electrophilic aromatic substitution, typically involving the reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. msu.edulumenlearning.com For this compound, the substitution pattern is complex, but the directing effects of the substituents can be analyzed to predict the reaction's outcome. The most powerful activating group, the methoxy group at C3, will exert the dominant directing influence. libretexts.org It strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). Since the ortho positions are already substituted, the primary site for electrophilic attack, including nitration, is predicted to be the C6 position.

The regioselectivity of electrophilic attack on this compound is determined by the stability of the cationic intermediate (arenium ion or Wheland intermediate) formed during the reaction. masterorganicchemistry.com There are two unsubstituted positions available for attack: C5 and C6.

Attack at C6: When an electrophile attacks the C6 position, the resulting positive charge in the arenium ion is para to the strongly electron-donating methoxy group. This allows for significant resonance stabilization, as the charge can be delocalized onto the oxygen atom of the methoxy group. This is a highly stabilizing configuration. The intermediate is also stabilized to a lesser extent by the +M effects of the bromine at C1 and the fluorine at C2.

Attack at C5: Attack at the C5 position places the positive charge meta to the methoxy group, meaning it cannot be directly stabilized by the methoxy group's powerful +M effect. The carbocation would be ortho to the fluorine at C4, which provides some resonance stabilization, but this is far less significant than the stabilization afforded by the para-methoxy group in the case of C6 attack.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to show high regioselectivity for the C6 position.

| Position of Attack | Key Stabilizing Influences on Arenium Ion | Predicted Outcome |

| C6 | Resonance stabilization from para-methoxy group (+M effect) | Major Product |

| C5 | Weaker resonance stabilization from ortho-fluoro group (+M effect) | Minor or No Product |

This table outlines the predicted regioselectivity for electrophilic attack based on the stability of the intermediate arenium ion.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is distinct from electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com

In this compound, the fluorine and bromine atoms can serve as leaving groups in SNAr reactions. The presence of the electronegative fluorine atoms helps to withdraw electron density from the ring, making it more susceptible to attack by nucleophiles. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. libretexts.orgstackexchange.com The stability of this intermediate is paramount to the reaction's success.

Contrary to what is observed in aliphatic Sₙ2 reactions where bromide is a better leaving group than fluoride (B91410), in nucleophilic aromatic substitution, fluoride is often a better leaving group. stackexchange.com This enhanced reactivity is not due to the leaving group's ability to depart in the second step, but rather to the effect of the substituent on the rate-determining first step.

| Halogen Substituent | Electronegativity | Influence on Meisenheimer Complex Stability | Predicted SNAr Reactivity |

| Fluorine | High | Strong stabilization via inductive effect (-I) | More Reactive |

| Bromine | Lower | Weaker stabilization via inductive effect (-I) | Less Reactive |

This table compares the reactivity of fluorine and bromine as leaving groups in the context of SNAr reactions on the title compound.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond is the most reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium. nih.gov This makes the compound a suitable substrate for a variety of coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

These reactions generally proceed via a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a metal(0) complex, transmetalation (for Suzuki) or olefin insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net

Research on structurally similar aryl bromides demonstrates their utility in these transformations. For example, palladium-catalyzed Suzuki-Miyaura coupling of aryl bromides with boronic acids is a robust method for forming biaryl structures. researchgate.netrsc.org Similarly, the Heck reaction provides a means to arylate alkenes, and the Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov Given the established reactivity of the C-Br bond in these catalytic cycles, this compound is an excellent candidate for creating more complex molecules through these methods.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C-C | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine (B1218219) ligands |

| Heck Reaction | Alkene | C-C | Pd(OAc)₂ / Phosphine ligands |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald or Hartwig phosphine ligands |

This table provides an overview of common metal-catalyzed coupling reactions applicable to this compound.

Report on the

Introduction

Following a comprehensive search of scientific literature and chemical databases for information pertaining to the chemical reactivity of This compound (CAS No. 221221-00-7), it has been determined that there is a significant lack of published research on its specific chemical transformations. While this compound is commercially available from various suppliers, detailed studies on its participation in key organic reactions as outlined in the requested article structure could not be located.

The intended scope of this article was to detail the following reactions for this compound:

Carbon-Carbon Bond Formation (Heck, Sonogashira, Suzuki-Miyaura)

Carbon-Heteroatom Bond Formation

Lithiation and Subsequent Quenching Reactions (Bromine-Lithium Exchange, Acidic Hydrogen-Lithium Exchange)

Rearrangement Reactions and Isomerization Studies

Despite extensive searches for specific experimental data, reaction conditions, yields, and detailed research findings related to these transformations, no dedicated scholarly articles or database entries were found for this compound.

Information is available for structurally related isomers and analogous compounds. For instance, studies have been conducted on the lithiation and isomerization of the related compound 1-Bromo-2,4-difluorobenzene (B57218). However, due to the strict requirement to focus solely on this compound, and the instruction not to introduce information that falls outside the explicit scope, the findings for these other compounds cannot be included.

Without available scientific literature detailing the specific reactivity of this compound in Heck, Sonogashira, Suzuki-Miyaura, carbon-heteroatom bond formation, lithiation, or isomerization reactions, it is not possible to generate a scientifically accurate and authoritative article on this subject as requested. The creation of such an article, including data tables and detailed research findings, would require non-existent data.

Therefore, the subsequent sections of the requested article cannot be provided.

Advanced Spectroscopic Characterization of 1 Bromo 2,4 Difluoro 3 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H, ¹³C, and ¹⁹F NMR spectra of 1-Bromo-2,4-difluoro-3-methoxybenzene are not available in the public domain. A complete analysis, including chemical shifts (δ), coupling constants (J), and signal multiplicities for each nucleus, cannot be performed. Furthermore, without primary 1D spectral data, an analysis using two-dimensional NMR techniques such as COSY, HSQC, and HMBC is not possible.

Proton (¹H) NMR Spectral Analysis

Specific chemical shifts and coupling constants for the aromatic and methoxy (B1213986) protons are not documented.

Carbon-13 (¹³C) NMR Spectral Analysis

The chemical shifts for the seven distinct carbon environments in the molecule have not been publicly reported.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

The resonance frequencies and coupling interactions for the two fluorine atoms are unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

An analysis of proton-proton, carbon-proton, and long-range carbon-proton correlations cannot be conducted without the foundational 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular weight of this compound can be calculated (approximately 222.00 g/mol for the monoisotopic mass), experimental mass spectrometry data detailing the molecular ion peak (M+) and its characteristic fragmentation pattern are not available. The presence of bromine would be expected to produce a characteristic M/M+2 isotopic pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally recorded IR and Raman spectra, which would reveal the characteristic vibrational frequencies for functional groups such as C-Br, C-F, C-O, and aromatic C-H bonds, have not been published in accessible scientific literature. Therefore, a detailed vibrational mode analysis cannot be provided.

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the compound. For aromatic compounds like this compound, π → π* and n → π* transitions are typically observed.

However, a detailed search of scientific literature did not yield any specific experimental or theoretical UV-Visible absorption spectra for this compound. Consequently, data regarding its maximum absorbance wavelengths (λmax), molar absorptivity (ε), and the specific nature of its electronic transitions are not available at this time.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite its importance, there are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, the crystal structure, unit cell parameters, and detailed solid-state conformation of this compound remain undetermined.

Theoretical and Computational Investigations of 1 Bromo 2,4 Difluoro 3 Methoxybenzene

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

Without source data from dedicated computational studies on this specific compound, any attempt to create the requested content would result in speculation or the use of data from analogous but different molecules, which is in direct violation of the instructions to focus solely on 1-Bromo-2,4-difluoro-3-methoxybenzene.

Reaction Mechanism Studies

No published research was found that specifically investigates the reaction mechanisms of this compound through computational methods. Such studies would typically involve the use of quantum chemical calculations to map out the potential energy surface of a reaction, identifying the most likely pathways for its formation or subsequent transformations.

Transition State Characterization

The characterization of transition states is a critical component of understanding reaction mechanisms, providing insight into the high-energy intermediates that govern the rate of a chemical process. Without dedicated computational studies on this compound, there is no data available on the geometry, vibrational frequencies, or energetics of any transition states involved in its reactions.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties through computational methods is a vibrant area of materials science. These properties are crucial for applications in optoelectronics and photonics. While general studies on the NLO properties of substituted benzenes exist, and some research indicates that bromo-substituents can influence these properties, no computational studies have been found that specifically predict the hyperpolarizability and other NLO characteristics of this compound.

Molecular Dynamics Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with solvents, and macroscopic properties. A search for molecular dynamics simulations of this compound yielded no results.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

1-Bromo-2,4-difluoro-3-methoxybenzene serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

A notable application of this compound is in the synthesis of inhibitors for branched-chain alpha-keto acid dehydrogenase kinase (BCKDK). google.com A patent details the use of this compound in a Suzuki coupling reaction. google.com In this process, the bromo substituent is displaced by a boronic acid or boronate ester partner in the presence of a palladium catalyst, leading to the formation of a more complex molecular scaffold. google.com This specific transformation highlights the compound's utility in medicinal chemistry for creating targeted therapeutics. google.com

The general conditions for such a Suzuki coupling reaction are outlined in the table below, based on the patent information.

| Reactants | Reagents and Conditions | Product Type | Reference |

| This compound, 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) | Potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 1,4-dioxane, degassed with nitrogen | Aryl boronate ester | google.com |

| Aryl boronate ester derived from this compound, corresponding coupling partner | Cesium carbonate, Tetrakis(triphenylphosphine)palladium(0), 1,4-dioxane/water, 80 °C, 16 hours | BCKDK inhibitor precursor | google.com |

This interactive table summarizes the key steps in the synthesis of a BCKDK inhibitor precursor using this compound.

Synthesis of Complex Polycyclic Aromatic Compounds

While direct examples of the use of this compound in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure suggests significant potential in this area. The synthesis of PAHs often relies on palladium-catalyzed cross-coupling and annulation reactions where bromoarenes are key starting materials. researchgate.netresearchgate.netrsc.orgchem960.com

Methodologies such as palladium-catalyzed [3+3] annulation and C-H bond activation/annulation of bromoaromatics are powerful strategies for constructing complex PAH frameworks. rsc.orgrsc.org In these reactions, a bromoarene is coupled with another aromatic fragment, often a boronic ester or an organometallic reagent, to build the polycyclic system. researchgate.netrsc.org Given that this compound readily participates in Suzuki coupling, it is a plausible candidate for these more advanced annulation strategies to create novel, functionalized PAHs. The fluorine and methoxy (B1213986) substituents would be carried into the final PAH structure, potentially influencing its electronic properties, solubility, and solid-state packing.

Development of Novel Heterocyclic Systems

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. jmchemsci.comresearchgate.netscirp.org Polyhalogenated arenes and bromoarenes are frequently employed as precursors for the construction of heterocyclic rings. nih.govekb.eg The development of new synthetic methods for fluorinated heterocycles is an active area of research, as the incorporation of fluorine can significantly enhance the biological activity and metabolic stability of drug candidates. nih.govnih.govresearchgate.netresearchgate.net

Although specific syntheses of heterocyclic systems starting from this compound are not widely reported, its chemical nature makes it an attractive starting material for such endeavors. The bromo group can be transformed through various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing functionalities that can then be elaborated into heterocyclic rings. Furthermore, the fluorine atoms can potentially participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, providing another avenue for ring formation. The diverse reactivity of this compound opens up possibilities for the synthesis of a wide range of novel fluorinated and methoxylated heterocyclic scaffolds.

Building Block for Functional Materials

Functional materials are designed to possess specific physical, chemical, or electronic properties for a variety of applications, including electronics, sensors, and energy storage. openaccessjournals.comresearchgate.net Brominated aromatic compounds are valuable precursors in the synthesis of functional organic materials. patsnap.com The introduction of fluorine atoms and organoboron moieties into organic molecules can lead to materials with unique optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org

As a polysubstituted aromatic compound, this compound has the potential to be a key building block for such advanced materials. Through cross-coupling reactions, it can be incorporated into larger conjugated systems. The fluorine and methoxy substituents can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting material. rsc.org This ability to modify the electronic structure is crucial for designing materials with desired photophysical or charge-transport properties. The functionalization of materials with specific chemical groups is a key strategy for tailoring their performance in various applications. mdpi.com

Medicinal Chemistry and Pharmaceutical Intermediate Research

Precursor in Drug Discovery and Development

1-Bromo-2,4-difluoro-3-methoxybenzene is a key intermediate in the synthesis of advanced organic molecules used in drug discovery. Its primary utility lies in its role as a precursor for introducing the 2,4-difluoro-3-methoxyphenyl moiety into larger, more complex structures. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental techniques in the construction of new drug candidates.

For instance, this compound is used in the synthesis of inhibitors for specific biological targets. In one documented pathway, this compound is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. google.com This boronic ester intermediate is then coupled with other heterocyclic structures to create novel compounds intended for therapeutic use. google.com This multi-step process highlights its role as a foundational element in building libraries of molecules for screening and lead optimization in drug development programs. Its application is noted in the development of potential treatments for leukemia and other cancers by targeting protein-protein interactions. google.com

Synthesis of Fluorinated Pharmaceuticals with Enhanced Metabolic Stability

The introduction of fluorine into drug molecules is a widely adopted strategy in medicinal chemistry to improve pharmacokinetic properties, particularly metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family, which are responsible for the breakdown of many drugs in the body. nih.govnih.gov

The structure of this compound is particularly advantageous in this context. The fluorine atoms are strategically positioned on the aromatic ring at positions 2 and 4. These sites are often susceptible to oxidative metabolism (hydroxylation) by CYP enzymes. By "blocking" these positions with fluorine, the metabolic inertness of the aromatic ring is significantly increased. nih.gov This can lead to a longer half-life, improved bioavailability, and a more consistent therapeutic effect in the final drug product. researchgate.net Therefore, using this compound as an intermediate allows medicinal chemists to incorporate a metabolically robust phenyl group into a drug candidate from an early stage of synthesis. ucd.ie

Intermediates for Specific Therapeutic Areas

The utility of this compound as a building block extends across various therapeutic areas due to the desirable properties conferred by its fluorinated methoxyphenyl core.

As a functionalized building block, this compound is suitable for introducing the metabolically stable 2,4-difluoro-3-methoxyphenyl group into diverse molecular scaffolds. This makes it a potentially valuable intermediate for a wide range of therapeutic agents, including those in antiviral drug design. However, specific examples of its direct application in the synthesis of named antiviral compounds are not prominently documented in the available scientific literature.

The structural motifs present in this compound are relevant to the design of anti-inflammatory drugs, where metabolic stability and specific binding interactions are crucial. The compound facilitates the creation of novel aryl-containing structures for screening as anti-inflammatory agents. Despite its potential, detailed synthetic applications leading to specific anti-inflammatory candidates are not widely reported in peer-reviewed publications.

There is documented use of this compound in the synthesis of potential cancer therapeutics. A Korean patent describes its use as a starting material in the creation of cycloalkane-1,3-diamine derivatives. google.com These derivatives are designed as inhibitors of the interaction between the proteins menin and Mixed-Lineage Leukemia (MLL). google.com The MLL fusion protein is implicated in certain types of leukemia, and inhibiting its interaction with menin is a therapeutic strategy to combat the disease. google.com

Table 1: Application in Cancer Therapeutic Research

| Starting Material | Intermediate Class | Final Compound Class | Therapeutic Target | Source |

|---|

The compound has been utilized as a key intermediate in the synthesis of molecules targeting metabolic diseases that have cardiovascular implications, including heart failure. google.com A patent application details the synthesis of 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives that act as inhibitors of branched-chain alpha keto acid dehydrogenase kinase (BCKDK). google.com These inhibitors are being investigated for the treatment of diabetes, kidney disease, and heart failure. google.com Therapeutic agents that treat heart failure are often linked with the management of hypertension, as they can help reduce the workload on the heart and lower blood pressure.

Table 2: Application in Cardiovascular-Related Therapeutic Research

| Starting Material | Intermediate Formed | Final Compound Class | Therapeutic Target | Source |

|---|

Development of Chiral Azole Antifungal Agents

The synthesis of these complex chiral molecules often relies on strategically substituted halogenated benzene (B151609) derivatives as starting materials. For instance, 1-bromo-2,4-difluorobenzene (B57218) is a well-established precursor in the synthesis of fluconazole. The bromine atom provides a reactive handle for carbon-carbon bond formation, typically through Grignard or organolithium intermediates, to build the core structure of the drug.

This compound represents a more advanced and specifically functionalized building block for the development of new, potentially more potent or selective, chiral azole antifungal agents. Its structure provides the core 2,4-difluoro substitution pattern known to be beneficial for antifungal activity, while introducing a methoxy (B1213986) group at the 3-position. This additional group can probe new interactions within the enzyme's active site or modulate the molecule's physicochemical properties.

The synthetic utility of this compound would be analogous to simpler precursors. The bromo-substituent allows for its conversion into an organometallic reagent, which can then be reacted with a suitable chiral epoxide or α-haloketone intermediate bearing the required azole (e.g., 1H-1,2,4-triazole) moiety. This key step establishes the carbon skeleton and the critical stereocenter of the final drug candidate. The presence of the 2,4-difluoro-3-methoxyphenyl group in the resulting compound is a direct outcome of using this specific starting material. Researchers can thereby synthesize novel analogues of existing drugs to explore structure-activity relationships (SAR) and optimize antifungal potency and pharmacokinetic profiles. nih.gov

| Azole Antifungal | Key Aromatic Moiety | Significance of Substitution |

|---|---|---|

| Fluconazole | 2,4-Difluorophenyl | Enhances binding affinity and metabolic stability. nih.gov |

| Voriconazole | 2,4-Difluorophenyl | Core structure for potent CYP51 inhibition. |

| Potential Analogues | 2,4-Difluoro-3-methoxyphenyl | Methoxy group can modulate solubility, metabolic profile, and explore new binding interactions. |

Influence of Fluorine and Methoxy Groups on Biological Activity

The biological activity of a drug molecule is intrinsically linked to its chemical structure. The fluorine and methoxy substituents on the this compound scaffold are known to exert profound effects on a compound's pharmacological properties. Understanding these influences is critical for rational drug design. researchgate.net

Fluorine Substituents: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry. The effects are multifaceted:

Electronic Effects: Fluorine is the most electronegative element, possessing a strong electron-withdrawing inductive effect. This can significantly alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: Fluorine can engage in favorable non-covalent interactions with biological targets, such as enzymes and receptors. It can act as a weak hydrogen bond acceptor and participate in dipole-dipole and orthogonal multipolar interactions (e.g., C–F···C=O), which can enhance binding potency.

Methoxy Group: The methoxy group (–OCH₃) also imparts distinct characteristics to a molecule:

Electronic Effects: The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance, making it an electron-donating group. This electronic effect can influence the reactivity and binding characteristics of the molecule.

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring a drug into its biological target's binding site. nih.gov

Steric and Conformational Influence: The methoxy group is larger than a hydrogen atom and can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

Metabolism: The methoxy group itself can be a site of metabolism, primarily through O-demethylation by cytochrome P450 enzymes. This can be a useful pathway for drug clearance or, in some cases, lead to the formation of active metabolites.

The combination of two electron-withdrawing fluorine atoms and one electron-donating methoxy group on the same benzene ring creates a unique electronic and steric profile. This specific substitution pattern in this compound makes it a valuable intermediate for creating drug candidates where this fine-tuned balance of properties can be exploited to achieve high potency, selectivity, and favorable pharmacokinetic characteristics. researchgate.neticm.edu.pl

| Functional Group | Key Physicochemical Effect | Impact on Biological Properties |

|---|---|---|

| Fluorine (–F) | Strong electron-withdrawing; increases lipophilicity. | Blocks metabolic oxidation; enhances binding affinity; modulates pKa. |

| Methoxy (–OCH₃) | Electron-donating (resonance); hydrogen bond acceptor. | Influences conformation; can be a site for metabolism (O-demethylation); participates in target binding. nih.gov |

Applications in Agrochemicals and Materials Science

Agrochemical Intermediate Development

In the field of agrochemicals, 1-Bromo-2,4-difluoro-3-methoxybenzene serves as a key intermediate in the development of new crop protection agents. The incorporation of fluorine atoms into the molecular structure of pesticides is a well-established strategy to improve their efficacy and selectivity.

While specific commercial herbicides or insecticides synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of fluorinated bromobenzenes is crucial in the synthesis of various pesticides. The presence of the difluoro-methoxy-bromo substitution pattern on the benzene (B151609) ring is a key feature in the design of new active ingredients. For instance, research into novel meta-diamide insecticides has explored the synthesis of derivatives where a fluorine atom on a phenyl ring is replaced by a methoxy (B1213986) group, a structural motif related to the compound of interest researchgate.netnih.gov. This suggests that this compound is a plausible precursor for the synthesis of next-generation herbicides and insecticides, where its unique electronic and steric properties can be leveraged to create molecules with desired biological activities.

The development of new agrochemicals often involves the synthesis and screening of a large number of candidate molecules. The availability of versatile intermediates like this compound is critical to this process, allowing chemists to efficiently generate a diverse library of compounds for biological testing.

| Potential Agrochemical Application | Role of this compound | Key Structural Features |

| Herbicide Synthesis | Precursor to active ingredients | Fluorine atoms for enhanced efficacy, Bromo and methoxy groups for synthetic modification. |

| Insecticide Development | Building block for novel insecticidal compounds | Unique substitution pattern influencing biological activity and selectivity. |

Applications in Advanced Materials Science

The unique properties conferred by the fluorine and methoxy substituents also make this compound a valuable component in the synthesis of advanced materials. These materials often require precise molecular architectures to achieve their desired physical and chemical properties.

Fluorinated compounds are integral to the design of modern liquid crystal displays (LCDs). The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and other physical properties. Research has demonstrated that fluorinated bromobenzenes are versatile starting materials for the synthesis of new liquid crystal materials dur.ac.uk. The synthetic routes often involve nucleophilic aromatic substitution or debromolithiation of bromofluorobenzene scaffolds to build up the complex molecular structures required for liquid crystalline behavior. While direct evidence of this compound's use is not specified, its structure is analogous to the types of fluorinated building blocks commonly employed in the synthesis of liquid crystals with specific properties.

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their excellent photophysical properties, including high quantum yields and sharp emission spectra. The synthesis of BODIPY dyes often involves the condensation of pyrrole derivatives with an aldehyde or acid chloride, followed by complexation with a boron source. The functionalization of the BODIPY core is crucial for tuning its spectral properties and for conjugation to other molecules. While the direct use of this compound in BODIPY synthesis is not explicitly documented, substituted aromatic compounds are frequently used to introduce various functionalities onto the dye's core structure through reactions like Suzuki or Stille coupling with halogenated BODIPY precursors. The unique electronic properties of the 2,4-difluoro-3-methoxyphenyl group could potentially be used to modulate the fluorescence characteristics of BODIPY dyes.

| Advanced Material Application | Potential Role of this compound | Relevant Chemical Properties |

| Liquid Crystal Production | Precursor to liquid crystal molecules | Fluorine atoms influencing mesomorphic and dielectric properties. |

| Functional Polymer Synthesis | Monomer or precursor to monomers | Bromo-functionality for polymerization reactions. |

| BODIPY Dye Synthesis | Precursor for functionalization of the dye core | Potential to modulate photophysical properties of the fluorophore. |

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 1-bromo-2,4-difluoro-3-methoxybenzene, future research is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Solvent-Free Reactions: Traditional syntheses of halogenated aromatic compounds often rely on volatile organic solvents. Future approaches will likely explore solvent-free reaction conditions, which can reduce environmental pollution and lower costs. google.com For instance, the bromination of m-difluorobenzene has been successfully carried out in the absence of a solvent, a technique that could be adapted for methoxy-substituted analogues. google.com

Alternative Brominating Agents: The use of liquid bromine presents significant handling risks. Research into solid, non-hazardous brominating reagents for the in situ generation of reactive bromine species offers a safer alternative. google.com These methods can simplify handling and reduce the need for specialized equipment. google.com

Energy-Efficient Methods: The application of microwave irradiation or ultrasonication as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. These techniques can promote more efficient and rapid synthesis of substituted benzenes.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Designing synthetic pathways with high atom economy will be a priority, minimizing the formation of by-products.

Catalytic Methodologies for Enhanced Selectivity

Achieving high regioselectivity in the synthesis of polysubstituted benzenes like this compound is a significant challenge. Future research will increasingly rely on advanced catalytic systems to control the precise placement of functional groups.

Emerging trends in this area involve:

Zeolite Catalysis: Acidic zeolites have been employed as catalysts for the isomerization of bromodifluorobenzene isomers. google.comgoogle.com These solid acid catalysts are reusable and can offer high selectivity, avoiding the by-products and environmental pollution associated with other methods. google.com Future work could explore custom-designed zeolites to selectively synthesize the target 2,4-difluoro-3-methoxy isomer.

Palladium-Catalyzed Cross-Coupling: The bromo- and fluoro-substituents on the benzene (B151609) ring make it a candidate for selective cross-coupling reactions. myskinrecipes.com Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are commonly used to introduce the difluoromethoxybenzene scaffold into more complex molecules. myskinrecipes.com Research will likely focus on developing more efficient palladium catalysts and ligands to improve yields and selectivity in these transformations.

Transition-Metal-Free Reactions: To avoid the cost and potential toxicity of heavy metal catalysts, transition-metal-free methodologies are gaining traction. rsc.org For example, decarboxylative bromination of aromatic carboxylic acids offers a metal-free route to aryl bromides. rsc.org Applying such principles to a suitably substituted difluoromethoxybenzoic acid could provide a novel, green route to the target compound.

Bioactive Molecule Design Incorporating the Framework

The unique electronic properties conferred by fluorine and methoxy (B1213986) substituents make the this compound framework an attractive scaffold for the design of new bioactive molecules. Fluorine-containing compounds are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and membrane permeability. myskinrecipes.comjmu.edu

Future research in this domain will likely focus on:

Medicinal Chemistry Scaffolds: The difluoromethoxybenzene moiety can be incorporated into larger molecules to modulate their biological activity. myskinrecipes.com The fluorine atoms can alter the pKa of nearby functional groups and participate in hydrogen bonding, improving binding affinity to biological targets. Halogenated benzoates and their derivatives have been identified as an interesting class of biologically active compounds with potential antimicrobial and anticancer activities. researchgate.net

Agrochemicals: Many modern fungicides, herbicides, and insecticides are fluorinated aromatic compounds. jmu.edu The this compound core could serve as a building block for novel pesticides with improved efficacy and environmental profiles.

Natural Product Analogues: Inspired by the structure of natural products, chemists can design "pseudo-natural products" that occupy unexplored areas of chemical space. nih.gov Incorporating the unique electronic and steric features of the this compound framework into such designs could lead to the discovery of molecules with entirely new biological functions. nih.gov

Advanced Materials with Tailored Properties

The structural and electronic characteristics of this compound suggest its potential as a monomer or building block for advanced materials with specific properties.

Promising areas for future investigation include:

Fluorinated Polymers: The bromine atom provides a reactive handle for polymerization reactions. Using cross-coupling chemistry, the molecule could be incorporated into polymers. The presence of fluorine atoms would likely impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making these materials suitable for applications in electronics and high-performance coatings.

Organic Electronics: The electron-withdrawing nature of the fluorine atoms influences the electronic energy levels of the aromatic ring. This property could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), or other components for organic electronic devices.

Further Computational Modeling and Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, in silico studies will be crucial.

Future computational efforts will likely involve:

Density Functional Theory (DFT) Analysis: DFT calculations are widely used to determine molecular structure, vibrational frequencies, and electronic properties of substituted benzenes. isroset.orgresearchgate.netresearchgate.net Such studies on this compound can predict its optimized geometry, bond lengths, and angles, as well as its infrared and Raman spectra. researchgate.net

Drug and Material Design: Molecular docking simulations can predict how molecules incorporating this framework will bind to protein targets, aiding in the rational design of new drugs. researchgate.netopenaccesspub.org Similarly, computational modeling can be used to predict the bulk properties of polymers or other materials derived from this compound, enabling the in silico design of materials with tailored properties.

Below is a table summarizing typical parameters that can be obtained from DFT calculations for substituted benzene derivatives.

| Computational Parameter | Information Provided | Potential Application |

| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | Predicts IR and Raman spectra. | Aids in experimental characterization and confirmation of structure. |

| HOMO/LUMO Energies | Determines the electronic band gap and sites for charge transfer. | Predicts electronic properties, reactivity, and suitability for electronic materials. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites. | Predicts intermolecular interactions and sites of chemical reactivity. |

| NBO Analysis | Analyzes intramolecular charge transfer and delocalization. | Explains stabilization arising from electron delocalization. |

Exploration of Novel Reactivity Patterns

The unique arrangement of bromo, fluoro, and methoxy substituents on the benzene ring creates opportunities for exploring novel chemical reactions and reactivity patterns.

Key avenues for future research are:

Orthogonal Functionalization: The different reactive sites on the molecule—the C-Br bond and the aromatic C-H bonds activated or deactivated by the substituents—allow for sequential, controlled modifications. The bromine can be used for cross-coupling reactions, while the methoxy and fluoro groups can direct metallation to specific positions for further functionalization.

Aryne Precursor Chemistry: Halogenated benzenes can serve as precursors to highly reactive aryne intermediates. tcichemicals.com Exploring the generation of a difluoro-methoxy-benzyne from this compound could open pathways to a wide range of complex, polysubstituted aromatic products through trapping with various nucleophiles and dienophiles.

Indium-Mediated Reactions: The reaction of bromo-fluoro-alkenes with aldehydes in the presence of indium has been shown to be an efficient method for forming new C-C bonds. researchgate.net Investigating analogous indium-mediated reactions with this compound could lead to novel synthetic transformations under mild conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1-Bromo-2,4-difluoro-3-methoxybenzene?

- Methodological Answer :

- 1H/13C/19F NMR Spectroscopy : Use deuterated solvents (e.g., CDCl3) to resolve splitting patterns caused by fluorine and bromine coupling. Fluorine substituents induce distinct splitting in 1H NMR (e.g., 2,4-difluoro groups split adjacent protons), while 19F NMR identifies chemical shifts for fluorine atoms. Bromine’s quadrupolar relaxation broadens signals but is less pronounced in 13C NMR .

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (M+, M+2) due to bromine’s isotopic signature (79Br/81Br). Fragmentation patterns should reflect loss of Br (m/z ~79/81) or methoxy groups (m/z ~15) .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile vapors. Avoid contact with reducing agents or metals to prevent unintended dehalogenation .

- Storage : Keep in a sealed container under inert gas (N2/Ar) at 2–8°C to minimize hydrolysis or oxidation. Ensure compatibility with glass or PTFE-lined caps to avoid degradation .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Electrophilic Bromination : Start with 2,4-difluoro-3-methoxybenzene and use Br2 in the presence of FeBr3 as a catalyst. Optimize temperature (0–25°C) to avoid over-bromination .

- Methoxylation via SNAr : React 1-bromo-2,4-difluoro-3-nitrobenzene with NaOMe in DMF at 80°C, followed by nitro reduction. Monitor regioselectivity using TLC to confirm substitution at the meta position .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence cross-coupling reactivity?

- Methodological Answer :

- Electronic Effects : The 2,4-difluoro groups are electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic reactions. The 3-methoxy group is electron-donating, creating regioselective sites for Suzuki-Miyaura couplings. Use Pd(PPh3)4 with arylboronic acids in THF/water (3:1) at 60°C to target the bromine site while avoiding demethylation .

- Competing Pathways : Fluorine’s ortho/para-directing nature may lead to byproducts if competing substituents are present. Use DFT calculations to predict transition states and optimize reaction conditions .

Q. How can researchers mitigate dehalogenation during catalytic applications?

- Methodological Answer :

- Catalyst Selection : Avoid Pd(0) catalysts prone to β-hydride elimination. Use PdCl2(dppf) with bulky ligands to stabilize intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) reduce radical pathways that cause Br loss. Add KI (1 equiv) to stabilize bromide ions and suppress debromination .

Q. How to resolve contradictory data on reaction yields involving this compound?

- Methodological Answer :

- Variable Control : Ensure consistent purity (>95% by HPLC; see ) and dryness (Karl Fischer titration). Trace moisture can hydrolyze methoxy or fluorine groups.

- Reproducibility : Use high-precision syringes for reagent addition and calibrate heating mantles. Document atmospheric conditions (O2/H2O levels) for air-sensitive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。